molecular formula C18H22N2O2 B7509468 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone

1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone

Cat. No. B7509468
M. Wt: 298.4 g/mol
InChI Key: FHZNENBBQCFKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. It is a ketone derivative that has shown promise in various applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is not fully understood. However, it is believed to interact with certain biological targets, such as enzymes or receptors, and modulate their activity. This modulation can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It has also been shown to modulate the activity of certain receptors, such as GABA and NMDA receptors, which are involved in synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone in lab experiments is its unique chemical structure, which allows for specific interactions with biological targets. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone. One area of interest is in the development of new drug candidates based on its chemical structure. Another area of interest is in the development of new fluorescent probes for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific fields.
In conclusion, 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is a chemical compound that has shown promise in various scientific research applications. Its unique chemical structure and potential for specific interactions with biological targets make it a promising option for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone involves the reaction of 2-phenyl-5-methyl-1,3-oxazole-4-carboxylic acid with 1-aminocyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent. The resulting product is then purified through a series of chromatography steps to obtain the pure compound.

Scientific Research Applications

1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of medicinal chemistry, where it has been evaluated for its potential as a drug candidate. It has also been studied for its use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-(azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14-16(13-17(21)20-11-7-2-3-8-12-20)19-18(22-14)15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZNENBBQCFKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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